![molecular formula C10H15BO4 B1463748 4-[(2-Methoxyethoxy)methyl]phenylboronic acid CAS No. 1146169-44-9](/img/structure/B1463748.png)
4-[(2-Methoxyethoxy)methyl]phenylboronic acid
Overview
Description
Phenylboronic acids are a class of compounds that contain a phenyl group (C6H5-) and two hydroxyl groups attached to boron . They are generally stable and easy to handle, making them important in organic synthesis .
Synthesis Analysis
Phenylboronic acids can be synthesized using various methods. One common method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
Phenylboronic acids are planar compounds with idealized C2V molecular symmetry. The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Phenylboronic acids are used as reactants in various chemical reactions, including the preparation of biologically active molecules, asymmetric Suzuki coupling, and arylation .Physical And Chemical Properties Analysis
Phenylboronic acids are typically solid at room temperature. They are soluble in most polar organic solvents and are poorly soluble in nonpolar solvents .Scientific Research Applications
Supramolecular Assemblies
- Supramolecular Chemistry : 4-[(2-Methoxyethoxy)methyl]phenylboronic acid and similar compounds have been utilized in the design and synthesis of supramolecular assemblies. These assemblies are formed through the interaction of boronic acids with heteroatoms in various molecules, showcasing the potential for creating complex structures with specific functions (Pedireddi & Seethalekshmi, 2004).
Catalysis
- Organic Synthesis : The compound plays a critical role in catalytic processes, such as dehydrative condensation between carboxylic acids and amines, highlighting its utility in synthesizing biologically active compounds and facilitating amidation reactions (Wang, Lu, & Ishihara, 2018).
Materials Science
- Nanotechnology : Research has demonstrated the synthesis and application of nanomaterials utilizing phenylboronic acid derivatives. These materials have been employed in various domains, including catalysis and biomedical applications, due to their unique properties and reactivity (Hatamifard, Nasrollahzadeh, & Sajadi, 2016).
Biomedical Engineering
- Drug Delivery Systems : The chemical interactions between phenylboronic acid derivatives and sugars have been leveraged to create stable nanoparticles for improving the nasal adsorption of insulin. This showcases the potential for using these compounds in developing non-invasive delivery methods for peptide and protein drugs (Cheng et al., 2012).
Sensing and Detection
- Sensor Systems : The unique ability of phenylboronic acid derivatives to form reversible complexes with polyols has been utilized in the development of sensor systems. These systems are capable of recognizing, separating, and detecting saccharides, glycolipids, and other biologically relevant molecules, highlighting their importance in analytical chemistry and medical diagnostics (Liang-yin, 2006).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .
Mode of Action
The mode of action of 4-[(2-Methoxyethoxy)methyl]phenylboronic acid is likely to involve the formation of reversible covalent bonds with its targets, as is typical of boronic acids . This allows the compound to modulate the activity of its targets, leading to changes in cellular processes .
Pharmacokinetics
Boronic acids are generally well absorbed and distributed in the body, and they are primarily excreted in the urine .
Action Environment
Environmental factors such as pH and temperature can influence the stability and efficacy of boronic acids . For instance, boronic acids can undergo hydrolysis under acidic conditions, which could potentially affect their stability and activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(2-methoxyethoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-14-6-7-15-8-9-2-4-10(5-3-9)11(12)13/h2-5,12-13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIVZVYGGAFFDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681350 | |
| Record name | {4-[(2-Methoxyethoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1146169-44-9 | |
| Record name | {4-[(2-Methoxyethoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






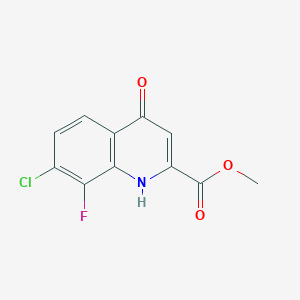
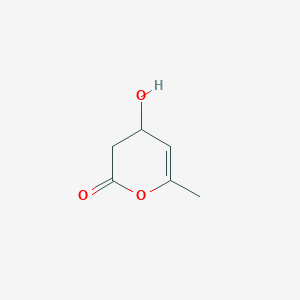
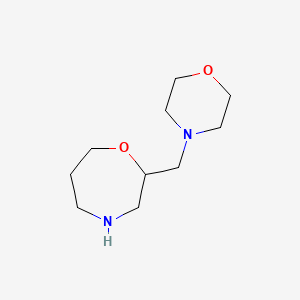
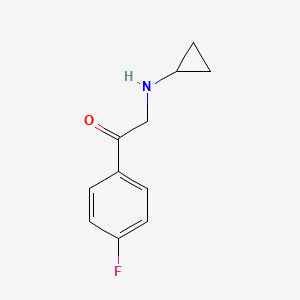
![Tert-butyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate](/img/structure/B1463675.png)
![6-Azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1463679.png)

![1-Benzyl 2-methyl (2S,5S)-5-[(E)-3-(tert-butoxy)-3-oxo-1-propenyl]-1,2-azepanedicarboxylate](/img/structure/B1463681.png)

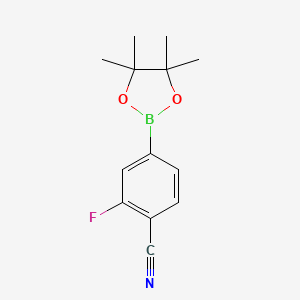
![2-chloro-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide](/img/structure/B1463687.png)